Vabametkib -

Vabametkib

Catalog Number: EVT-8646757
CAS Number:
Molecular Formula: C29H34N12O
Molecular Weight: 566.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Vabametkib is classified as an experimental anticancer agent and is part of a broader category of targeted therapies aimed at specific molecular pathways involved in cancer progression. The compound has undergone various phases of clinical trials to evaluate its efficacy and safety in patients with RAS-mutant tumors.

Synthesis Analysis

Methods

The synthesis of Vabametkib involves several key steps that utilize advanced organic chemistry techniques. The process typically includes:

  1. Formation of Core Structure: The synthesis begins with the construction of the central scaffold that is essential for MEK inhibition.
  2. Functionalization: Various functional groups are introduced to enhance the compound's potency and selectivity.
  3. Purification: After synthesis, Vabametkib is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities.

Technical Details

The synthetic route may involve multi-step reactions including cyclization, alkylation, and amide formation. Each step is optimized for yield and purity, with analytical techniques employed to confirm the structure at each stage.

Molecular Structure Analysis

Structure

Vabametkib's molecular structure can be represented by its chemical formula, which includes multiple rings and functional groups that contribute to its biological activity. The three-dimensional conformation plays a crucial role in its interaction with MEK proteins.

Data

The molecular weight of Vabametkib is approximately 406.5 g/mol, and it features specific stereochemistry that is critical for its binding affinity to target proteins.

Chemical Reactions Analysis

Reactions

Vabametkib undergoes various chemical reactions during its synthesis and metabolism:

  1. Hydrolysis: In biological systems, Vabametkib can be hydrolyzed by esterases, affecting its pharmacokinetic properties.
  2. Oxidation: The compound may also be subject to oxidative metabolism, which can influence its efficacy and safety profile.

Technical Details

The kinetics of these reactions are studied using in vitro assays that simulate human metabolic conditions, providing insights into how Vabametkib behaves in the body.

Mechanism of Action

Process

Vabametkib exerts its anticancer effects by selectively inhibiting MEK1/2, leading to downstream effects on the MAPK signaling pathway. This inhibition prevents the phosphorylation and activation of extracellular signal-regulated kinases (ERK), which are crucial for cell proliferation and survival.

Data

Studies have shown that Vabametkib effectively reduces cell viability in RAS-mutant cancer cell lines, demonstrating its potential as a targeted therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Vabametkib typically appears as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions.
  • pKa Value: The pKa values indicate its ionization state at physiological pH, influencing absorption and distribution.

Relevant Data or Analyses

Comprehensive studies on the physicochemical properties have been conducted to support formulation development for clinical use.

Applications

Scientific Uses

Vabametkib is primarily investigated for its applications in oncology, particularly for treating patients with RAS-driven tumors. Its role as a MEK inhibitor positions it within a class of drugs aimed at overcoming resistance mechanisms associated with conventional chemotherapy. Ongoing clinical trials are assessing its efficacy in combination with other agents to enhance therapeutic outcomes in various malignancies.

Synthesis & Structural Optimization of Vabametkib

Enzymatic Engineering Approaches for c-Met Inhibitor Development

The rational design of Vabametkib leveraged advanced structural biology insights into the hepatocyte growth factor receptor (c-Met) kinase domain. Co-crystal structures of c-Met with inhibitors (e.g., PDB IDs: 2RFN, 4EEV, 4DEG) revealed critical binding motifs:

  • Activation loop conformation: Class I inhibitors (like Vabametkib) bind the inactive "U-shaped" conformation, exploiting hydrophobic pockets adjacent to the ATP-binding site [10].
  • Hinge region interactions: The triazolo-pyrazine core forms hydrogen bonds with Met1160 in the hinge region, while the quinoline moiety occupies a deep hydrophobic pocket [2] [7].
  • Specificity determinants: Selectivity over other kinases (e.g., VEGF receptors) was engineered by optimizing steric clashes with non-conserved residues (Val1092, Ala1108) in the c-Met ATP-binding cleft [10].

Table 1: Key Structural Features of c-Met Targeted by Vabametkib

Structural ElementFunction in InhibitionVabametkib Interaction
Activation loop (Tyr1230)Stabilizes inactive conformationHydrophobic packing with methyl group
Met1160 (Hinge region)ATP-binding site anchorHydrogen bonding with triazolo-pyrazine nitrogen
Hydrophobic pocket (Phe1200, Leu1157)Substrate specificityQuinoline ring insertion

Enzymatic screening demonstrated that Vabametkib achieves >100-fold selectivity for c-Met over closely related kinases (e.g., RON, Axl) due to its optimized fit within the c-Met catalytic pocket [2] [10].

Patent Landscape Analysis (WO2015046653A1) for Derivative Synthesis

The international patent WO2015046653A1 details the synthetic methodology for Vabametkib and structurally related triazolo-pyrazine derivatives. Key claims encompass:

  • Core scaffold synthesis: Cyclocondensation of 3-amino-4-aminopyrazine with orthoesters yields the triazolo[4,3-b]pyrazine core. Subsequent bromination at position 6 enables Suzuki coupling with quinoline-6-boronic acid [7] [10].
  • Critical substitutions: Introduction of a (R)-1-cyclopropylethylamino group at position 3 enhances metabolic stability, while a methyl group at position 5 improves cellular permeability [7].
  • Derivative scope: The patent claims 120 analogues, with Example 17 corresponding to Vabametkib. Biological data confirm that cyclopropylamino derivatives exhibit >10-fold higher potency (IC₅₀ < 5 nM) than unsubstituted variants in c-Met phosphorylation assays [7].

Table 2: Patent WO2015046653A1 Key Derivative Optimization Strategies

Position ModifiedChemical GroupBiological Outcome
Position 3 (Side chain)(R)-1-CyclopropylethylaminoEnhanced metabolic stability (t₁/₂ > 4h in microsomes)
Position 5MethylIncreased logP (2.46), improving membrane permeability
Position 6Quinoline-6-ylOptimal hydrophobic pocket occupancy (ΔG = -10.2 kcal/mol)

Structure-Activity Relationship (SAR) Studies of Triazolo-Pyrazine Analogues

Systematic SAR analysis identified non-negotiable structural elements for c-Met inhibition:

  • Triazolo[4,3-b]pyrazine core: Removal or ring expansion (e.g., to triazolopyridazine) reduced potency by >100-fold, confirming its role in hinge region hydrogen bonding [10].
  • C6 Quinoline moiety: Substitution with smaller heterocycles (pyridine, pyrimidine) decreased cellular activity (IC₅₀ > 100 nM). Fluorination at quinoline position 7 improved solubility without potency loss [7].
  • C3 Amino substituents: Linear alkyl chains (ethyl, n-propyl) showed 5–8-fold lower activity than branched cyclopropyl derivatives. The (R)-stereoisomer of Vabametkib was 3-fold more potent than the (S)-counterpart due to optimal hydrophobic pocket fitting [7] [10].
  • C5 Methyl group: Des-methyl analogues exhibited 15-fold reduced cellular potency, attributed to weakened hydrophobic interactions with Leu1157 and Val1092 [7].

Table 3: SAR Determinants of Triazolo-Pyrazine Analogues

Structural Modificationc-Met Biochemical IC₅₀Cellular Proliferation IC₅₀ (Hs746T)
Parent scaffold (Vabametkib)7 nM3 nM
Triazolopyridazine replacement520 nM>1,000 nM
Quinoline → Pyridine-4-yl89 nM210 nM
(R)-Cyclopropyl → n-Propyl45 nM110 nM
Des-methyl at C5105 nM280 nM

The hydrogen bonding network involving the triazolo-pyrazine N1 atom and Met1160 backbone NH is essential, as methylation at N1 abolished activity (IC₅₀ > 1,000 nM) [10]. Molecular dynamics simulations confirmed that the methyl group at position 5 stabilizes the activation loop conformation via van der Waals contacts with Tyr1230 [7] [10].

Properties

Product Name

Vabametkib

IUPAC Name

(2S)-4-[5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrimidin-2-yl]-2-[[5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazin-3-yl]methyl]morpholine

Molecular Formula

C29H34N12O

Molecular Weight

566.7 g/mol

InChI

InChI=1S/C29H34N12O/c1-37-7-9-39(10-8-37)17-21-3-5-22(6-4-21)23-13-31-29(32-14-23)40-11-12-42-25(19-40)20-41-28-27(35-36-41)30-16-26(34-28)24-15-33-38(2)18-24/h3-6,13-16,18,25H,7-12,17,19-20H2,1-2H3/t25-/m0/s1

InChI Key

PQJGYYZYYMVBDF-VWLOTQADSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CN=C(N=C3)N4CCOC(C4)CN5C6=NC(=CN=C6N=N5)C7=CN(N=C7)C

Isomeric SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CN=C(N=C3)N4CCO[C@@H](C4)CN5C6=NC(=CN=C6N=N5)C7=CN(N=C7)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.